4-Chloro-2-(1H-pyrazol-1-yl)benzaldehyde
Overview
Description
“4-Chloro-2-(1H-pyrazol-1-yl)benzaldehyde” is a chemical compound with the molecular formula C10H7ClN2O and a molecular weight of 206.63 . It is used in laboratory chemicals .
Synthesis Analysis
The synthesis of “this compound” involves the condensation of pyrazole-4-carbaldehydes with o-phenylenediamine in the presence of chloro(trimethyl)silane . This process is carried out at room or lower temperature (–5 to 0°C) .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring attached to a pyrazole ring via a carbonyl group . The benzene ring is substituted with a chlorine atom .Physical and Chemical Properties Analysis
The boiling point of “this compound” is predicted to be 354.5±32.0 °C, and its density is predicted to be 1.30±0.1 g/cm3 . The pKa value is predicted to be around -0 .Scientific Research Applications
Synthesis of Novel Heterocycles
4-Chloro-2-(1H-pyrazol-1-yl)benzaldehyde and its derivatives are crucial in synthesizing novel heterocyclic compounds. Researchers have successfully synthesized a range of heterocycles, including pyrazolines, pyrazol-1-yl thiazoles, and pyrazol-1-yl)thiazoles, using substituted benzaldehydes. These compounds, such as 2-(1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles, have been obtained in high yields and confirmed by X-ray crystallography (Kariuki et al., 2022).
Synthesis and Characterization of Schiff Base Ligands
Researchers have also been exploring the synthesis and characterization of Schiff base ligands using this compound. A study demonstrated the synthesis of substituted benzaldehyde (1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)hydrazone Schiff base ligands using substituted benzaldehydes. These ligands were further used to form trans-palladium(II) complexes, which exhibited dose-dependent and cell type-specific cytotoxic effects against cancer cells (Abu-Surrah et al., 2010).
Safety and Hazards
The safety data sheet for a similar compound, “4-(1H-Pyrazol-1-yl)benzaldehyde”, suggests that it should be handled with personal protective equipment, ensuring adequate ventilation, and avoiding dust formation . It should not be released into the environment . In case of accidental release, the spillage should be swept up or vacuumed and collected in a suitable container for disposal .
Future Directions
Pyrazole compounds, including “4-Chloro-2-(1H-pyrazol-1-yl)benzaldehyde”, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Therefore, these compounds could be the best inhibitors for the novel SARS Cov-2 virus and have more future in the discovery of potent drug candidates .
Properties
IUPAC Name |
4-chloro-2-pyrazol-1-ylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-9-3-2-8(7-14)10(6-9)13-5-1-4-12-13/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJDHUKNTFKNNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=C(C=CC(=C2)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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